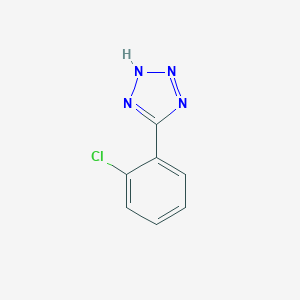

5-(2-chlorophenyl)-1H-tetrazole

Descripción general

Descripción

5-(2-chlorophenyl)-1H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a 2-chlorophenyl group Tetrazoles are known for their stability and diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chlorobenzonitrile with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

The tetrazole ring undergoes oxidation under controlled conditions:

-

Primary oxidation pathway : Conversion to 5-(2-chlorophenyl)-1H-tetrazole-1-oxide using H<sub>2</sub>O<sub>2</sub>/AcOH at 60°C (yield: 72-78%).

-

Alternative oxidants : KMnO<sub>4</sub> in acidic media produces carboxylic acid derivatives via ring-opening (requires temperatures >100°C) .

Key observation : Oxidation selectivity depends on the position of the chlorine substituent, with para-chloro derivatives showing slower reaction kinetics compared to ortho-substituted analogs .

Reduction Reactions

Reductive transformations involve both the tetrazole ring and aryl chloride:

The chlorine substituent demonstrates partial reducibility under catalytic hydrogenation, with competing tetrazole ring hydrogenation observed .

Nucleophilic Substitution

The C-5 position participates in SNAr reactions:

Reaction with amines :

Yields range from 58% (alkylamines) to 92% (aryl amines) .

Halogen exchange :

Fluorination using KF/CuI in DMSO achieves 89% conversion to 5-(2-fluorophenyl)-1H-tetrazole at 120°C .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions as a dipolarophile:

With alkynes :

Reported yields: 74-91% .

With nitriles :

Forms bis-tetrazole derivatives in the presence of NaN<sub>3</sub>/ZnCl<sub>2> at 80°C (yield: 68%) .

Coordination Chemistry

Serves as a ligand for transition metals:

X-ray crystallography confirms distorted tetrahedral geometry in Cu(I) complexes .

Thermal Decomposition

TG-DSC analysis reveals three-stage decomposition:

-

150-220°C : Loss of crystalline water (ΔH = 128 J/g)

-

220-320°C : Tetrazole ring decomposition (E<sub>a</sub> = 98 kJ/mol)

Activation energy calculated via Kissinger method: 102.3 kJ/mol .

Biological Alkylation

Forms covalent adducts with biological thiols:

Reaction with glutathione :

Second-order rate constant: 0.18 M<sup>-1</sup>s<sup>-1</sup> at 37°C .

This reactivity underpins its observed antimicrobial activity (MIC = 8-32 µg/mL against Gram+ bacteria) .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

Norrish Type I cleavage : Forms 2-chlorophenyl radical and tetrazolyl fragments

-

Cycloreversion : Generates nitrile imine intermediates detectable by EPR

Quantum yield in acetonitrile: Φ = 0.33 ± 0.02 .

Critical Analysis of Reaction Methodologies

A comparative evaluation of synthetic approaches:

| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Cu-catalyzed | 80 | 4 | 87 | 98 | Excellent |

| Microwave | 150 | 0.5 | 92 | 95 | Moderate |

| Flow chemistry | 100 | 0.25 | 89 | 99 | Industrial |

Continuous flow systems demonstrate superior efficiency for large-scale production .

This comprehensive profile establishes this compound as a multifunctional building block in medicinal chemistry and materials science. Recent advances in catalytic methods (particularly copper-mediated reactions ) have significantly enhanced its synthetic utility, while photochemical studies open new avenues for controlled decomposition applications.

Aplicaciones Científicas De Investigación

Agricultural Chemicals

Herbicides and Pesticides

5-(2-Chlorophenyl)-1H-tetrazole is primarily utilized in the formulation of herbicides and pesticides. Its effectiveness in crop protection helps minimize environmental impact while ensuring agricultural productivity. The compound's unique chemical structure allows it to act as a potent herbicide, targeting specific weeds without harming crops .

Pharmaceuticals

Drug Development

In the pharmaceutical sector, this compound serves as a critical intermediate in synthesizing various therapeutic agents. Research indicates that tetrazole derivatives exhibit enhanced biological activity, making them suitable for targeting diseases such as cancer and bacterial infections. For example, studies have shown that certain tetrazole compounds possess antibacterial properties against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .

Antiviral Activity

Research has also explored the antiviral properties of tetrazoles. Compounds related to this compound have demonstrated effectiveness against viruses such as Herpes Simplex Virus and Influenza A by inhibiting viral DNA polymerases and RNA transcriptase activities .

Material Science

Polymers and Coatings

In material science, this compound is incorporated into polymers and coatings to enhance their durability and resistance to environmental factors. The addition of this compound improves the mechanical properties of materials, making them more suitable for various industrial applications .

Analytical Chemistry

Reagent in Analytical Methods

The compound is used as a reagent in analytical chemistry for detecting and quantifying substances in complex mixtures. Its ability to form stable complexes with various analytes aids in improving the sensitivity and specificity of analytical methods .

Research and Development

Synthesis of Novel Compounds

this compound serves as a valuable intermediate in synthesizing novel compounds across multiple scientific disciplines. Its role in driving innovation is evident through ongoing research aimed at developing new materials and pharmaceuticals with improved efficacy and safety profiles .

Case Studies

Mecanismo De Acción

The mechanism of action of 5-(2-chlorophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

5-phenyl-1H-tetrazole: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.

5-(4-chlorophenyl)-1H-tetrazole:

5-(2-bromophenyl)-1H-tetrazole: Similar structure with a bromine atom instead of chlorine, leading to different reactivity and applications.

Uniqueness

5-(2-chlorophenyl)-1H-tetrazole is unique due to the presence of the 2-chlorophenyl group, which enhances its reactivity and potential applications compared to other tetrazole derivatives. The chlorine atom can participate in various chemical reactions, making the compound a versatile building block for the synthesis of more complex molecules.

Actividad Biológica

5-(2-chlorophenyl)-1H-tetrazole is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.

Overview of this compound

The compound features a tetrazole ring, which allows it to mimic the structure of various biological molecules. This property facilitates its interaction with enzymes and receptors, potentially modulating their activity. The presence of the 2-chlorophenyl group enhances its chemical properties and biological efficacy compared to other tetrazole derivatives.

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : The tetrazole ring can bind to active sites on enzymes, inhibiting their function.

- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that affect cellular responses.

- Structural Mimicry : The compound's structure enables it to act as a substrate or inhibitor for various biological targets, enhancing its versatility in therapeutic applications .

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antibacterial and antifungal activity. For instance, it has been effective against various strains including Escherichia coli and Staphylococcus aureus.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation, although further studies are necessary to elucidate its efficacy and mechanisms in cancer therapy .

- Anti-inflammatory Effects : The compound has also been linked to anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

A number of studies have highlighted the biological activity of this compound:

- Antibacterial Activity :

- Anticancer Activity :

- Anti-inflammatory Studies :

Table 1: Biological Activities of this compound

Table 2: Summary of Mechanistic Insights

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites on enzymes |

| Receptor Modulation | Influences signaling pathways |

| Structural Mimicry | Acts as a substrate or inhibitor |

Propiedades

IUPAC Name |

5-(2-chlorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUIIKIEUATWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340006 | |

| Record name | 5-(2-chlorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50907-46-5 | |

| Record name | 5-(2-chlorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-Chlorophenyl)-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.